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Compound of Interest

Compound Name: Risotilide

Cat. No.: B1679345 Get Quote

Disclaimer: Initial searches for "Risotilide" did not yield any specific information, suggesting a

possible typographical error. The following application notes and protocols are provided for

Dofetilide, a well-characterized Class III antiarrhythmic agent that selectively blocks the rapid

component of the delayed rectifier potassium current (IKr). Dofetilide serves as a

representative example for a compound with this mechanism of action and is intended to

provide a comprehensive guide for researchers in the field.

Application Notes
Introduction

Dofetilide is a potent and highly selective inhibitor of the rapid component of the delayed

rectifier potassium current (IKr), encoded by the human ether-à-go-go-related gene (hERG).[1]

[2][3][4] This selective blockade leads to a prolongation of the cardiac action potential duration

(APD) and the effective refractory period in both atrial and ventricular myocardium, without

significantly affecting conduction velocity.[1][4] These electrophysiological properties make

Dofetilide an effective antiarrhythmic agent, particularly for the conversion and maintenance of

normal sinus rhythm in patients with atrial fibrillation and atrial flutter.[1][2][3] In preclinical

research, Dofetilide is a critical tool for studying cardiac repolarization, investigating the

mechanisms of arrhythmias, and as a reference compound in cardiac safety pharmacology

studies.[5]
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Mechanism of Action

The primary molecular target of Dofetilide is the pore-forming subunit of the hERG potassium

channel.[6] By binding to the channel, Dofetilide physically obstructs the flow of potassium ions

during the repolarization phase (Phase 3) of the cardiac action potential. This leads to a dose-

dependent prolongation of the QT interval on the electrocardiogram (ECG).[7][8] A key

characteristic of Dofetilide's action is its "reverse use-dependence," where its effect on

prolonging the action potential is more pronounced at slower heart rates.[8][9]

Preclinical Applications

In Vitro Electrophysiology: Dofetilide is widely used in patch-clamp studies on isolated

cardiomyocytes or cell lines expressing hERG channels (e.g., HEK293 cells) to characterize

the kinetics of IKr blockade.[6][10][11][12]

Ex Vivo Tissue Preparations: Isolated cardiac tissues, such as guinea pig papillary muscles

or Langendorff-perfused hearts, are utilized to study the effects of Dofetilide on action

potential duration, contractility, and the induction of arrhythmias in a more integrated system.

[9][13][14]

In Vivo Animal Models: Various animal models, including dogs, rabbits, guinea pigs, and

horses, are employed to investigate the in vivo efficacy and safety of Dofetilide.[15][16][17]

[18][19] These studies assess its effects on ECG parameters (QT interval), arrhythmia

induction, and hemodynamic stability.

Safety Pharmacology: Dofetilide serves as a positive control in preclinical cardiac safety

studies to validate assay sensitivity for detecting QT prolongation and proarrhythmic risk of

new chemical entities, in line with regulatory guidelines like ICH S7B.[5][20]

Quantitative Data Summary
The following tables summarize key quantitative data for Dofetilide from preclinical studies.

Table 1: In Vitro Potency of Dofetilide on hERG/IKr Channels
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Cell
Type/Preparati
on

Assay Method
Temperature
(°C)

IC50 Value Reference

HEK293 cells

expressing

hERG

Automated Patch

Clamp
37 7 nM [10]

HEK293 cells

expressing

hERG

Manual Patch

Clamp
37

4 - 15 nM

(depending on

voltage protocol)

[11]

Rabbit

ventricular

myocytes (native

IKr)

Manual Patch

Clamp
37 13 nM [10]

HEK293 cells

expressing

hERG

Rb+ Efflux Assay Not specified 69 nM [21]

Xenopus oocytes

expressing

hERG

Two-

microelectrode

voltage-clamp

Not specified 0.32 µM [6]

Table 2: Effective Doses and Concentrations of Dofetilide in Animal Models
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Animal Model Endpoint
Route of
Administration

Effective
Dose/Concentr
ation

Reference

Anesthetized

Beagle Dogs

Reduction of

pacing-induced

heterogeneity of

repolarization

Intravenous 3 - 100 µg/kg [15]

Anesthetized

Dogs

Prolongation of

ventricular

repolarization

and refractory

period

Intravenous 10 µg/kg [16]

Dogs with old

myocardial

infarction

Suppression of

reentry

arrhythmia

Intravenous 100 µg/kg [17]

Conscious

Telemetered

Beagle Dogs

QTc interval

prolongation
Oral

0.3 mg/kg (Cmax

~60 ng/mL)
[20]

Conscious

Telemetered

Cynomolgus

Monkeys

QTc interval

prolongation
Oral

0.03 mg/kg

(Cmax ~1.85

ng/mL)

[20]

Anesthetized

Guinea Pigs
QT prolongation Intravenous 10 µg/kg [19]

Horse model of

atrial fibrillation

Reduction of

atrial fibrillatory

rate

Intravenous 0.89 µg/kg [18]

Table 3: Pharmacokinetic Parameters of Dofetilide in Preclinical Species and Humans
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Species Route
Tmax
(hours)

t1/2
(hours)

Volume of
Distributi
on (L/kg)

Oral
Bioavaila
bility (%)

Referenc
e

Healthy

Human

Volunteers

Oral
2 - 3

(fasted)
~10 3.1 - 4.0 >90 [7][22][23]

Beagle

Dogs
Oral

Not

specified

Not

specified

Not

specified

Not

specified
[20]

Cynomolgu

s Monkeys
Oral

Not

specified

Not

specified

Not

specified

Not

specified
[20]

Experimental Protocols
Protocol 1: In Vitro hERG Channel Blockade Assessment using Whole-Cell Patch Clamp

Objective: To determine the half-maximal inhibitory concentration (IC50) of Dofetilide on the

hERG potassium channel expressed in a mammalian cell line.

Materials:

HEK293 cells stably expressing the hERG channel.

Cell culture medium (e.g., MEM with supplements).

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH

7.4 with NaOH).

Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, 10 EGTA (pH

7.2 with KOH).

Dofetilide stock solution (e.g., 10 mM in DMSO).

Patch clamp rig with amplifier, digitizer, and data acquisition software.

Borosilicate glass capillaries for pipette pulling.
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Procedure:

Culture HEK293-hERG cells to 70-80% confluency.

Prepare fresh external and internal solutions on the day of the experiment.

Pull patch pipettes with a resistance of 2-5 MΩ when filled with internal solution.

Establish a whole-cell patch clamp configuration on a single, healthy-appearing cell.

Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a holding

potential of -80 mV, followed by a depolarizing step to +20 mV for 1-2 seconds to activate

and inactivate the channels, and then a repolarizing step to -50 mV to measure the peak tail

current.[12]

Record baseline hERG currents in the external solution (vehicle control).

Prepare serial dilutions of Dofetilide in the external solution to achieve the desired final

concentrations (e.g., 0.1 nM to 1 µM).

Perfuse the cell with increasing concentrations of Dofetilide, allowing the current to reach a

steady-state at each concentration (typically 3-5 minutes).

Record the hERG current at each Dofetilide concentration.

After the highest concentration, perfuse with drug-free external solution to assess washout.

Data Analysis:

Measure the peak tail current amplitude at -50 mV for each Dofetilide concentration.

Normalize the current at each concentration to the baseline (control) current.

Plot the percentage of current inhibition versus the logarithm of the Dofetilide concentration.

Fit the concentration-response curve with a Hill equation to determine the IC50 value.

Protocol 2: Ex Vivo Assessment of Dofetilide on Guinea Pig Papillary Muscle Action Potentials
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Objective: To evaluate the effect of Dofetilide on the action potential duration of isolated cardiac

tissue.

Materials:

Male Dunkin-Hartley guinea pigs (200-250 g).

Tyrode's solution (in mM): 128.3 NaCl, 4.7 KCl, 1.35 CaCl2, 0.55 MgCl2, 20.2 NaHCO3, 0.42

NaH2PO4, 11.1 Glucose, bubbled with 95% O2 / 5% CO2.

Dissection tools and a dissecting microscope.

Tissue bath with temperature control (37°C) and stimulating electrodes.

Glass microelectrodes (10-30 MΩ) filled with 3 M KCl.

Microelectrode amplifier and data acquisition system.

Dofetilide stock solution.

Procedure:

Euthanize the guinea pig and rapidly excise the heart.

Dissect a papillary muscle from the right ventricle under a microscope in oxygenated

Tyrode's solution.

Mount the papillary muscle in a tissue bath continuously perfused with oxygenated Tyrode's

solution at 37°C.

Pace the muscle at a constant frequency (e.g., 1 Hz) using field stimulation.

Impalement a cell with a glass microelectrode to record intracellular action potentials.

Record stable baseline action potentials.

Introduce Dofetilide into the perfusate at the desired concentrations (e.g., 1 nM to 100 nM).
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Allow for equilibration at each concentration (typically 15-20 minutes) and record action

potentials.

Data Analysis:

Measure the following action potential parameters:

Resting Membrane Potential (RMP)

Action Potential Amplitude (APA)

Maximum upstroke velocity (Vmax)

Action Potential Duration at 50% and 90% repolarization (APD50 and APD90).[9][13]

Compare the APD90 values at different Dofetilide concentrations to the baseline values to

determine the extent of action potential prolongation.

Protocol 3: In Vivo Electrophysiological Evaluation in Anesthetized Dogs

Objective: To assess the effect of intravenously administered Dofetilide on cardiac

repolarization (QT interval) in an in vivo model.

Materials:

Beagle dogs (e.g., 13-15 kg).

Anesthetic agent (e.g., pentobarbitone).

Ventilator.

Surgical instruments for a thoracotomy.

Multi-electrode array for epicardial ECG recording.

ECG recording and analysis system.

Intravenous catheters.
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Dofetilide for intravenous administration.

Saline (vehicle control).

Procedure:

Anesthetize the dog and maintain artificial ventilation.

Perform a thoracotomy to expose the heart.

Place a multi-electrode array on the epicardial surface of the left and right ventricles.

Record baseline myocardial electrocardiograms during stable pacing.

Administer incremental intravenous doses of Dofetilide (e.g., 3, 10, 30, and 100 µg/kg) or

saline vehicle.[15]

Record ECGs after each dose, allowing for drug distribution.

Data Analysis:

Measure the activation time, activation-repolarization interval, and repolarization time from

the recorded epicardial ECGs.

Calculate the QT interval and correct for heart rate (e.g., using Bazett's or Fridericia's

formula).

Compare the changes in repolarization parameters and QT interval at each dose to the

baseline values.
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Caption: Mechanism of Dofetilide action on the cardiac myocyte action potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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